

An In-depth Technical Guide to the Iron-Boron Binary System

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Compound of Interest

Compound Name: boron;iron

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This technical guide provides a comprehensive overview of the iron-boron (Fe-B) binary phase diagram, catering to researchers, scientists, and professionals in drug development with an interest in materials science. The guide details the stable and metastable phases, invariant reactions, and crystallographic data. Furthermore, it outlines the experimental methodologies employed in the determination of the Fe-B phase diagram.

Introduction to the Iron-Boron System

The iron-boron binary system is of significant industrial importance, particularly in the surface hardening of steels through boriding, the production of amorphous and nanocrystalline alloys with unique magnetic properties, and as a component in advanced magnetic materials like Nd-Fe-B permanent magnets. A thorough understanding of the Fe-B phase diagram is crucial for the development and optimization of these materials. The diagram reveals the phases present at different temperatures and compositions under equilibrium conditions.

The Iron-Boron Phase Diagram: Key Features

The Fe-B phase diagram is characterized by the presence of two stable intermetallic compounds, FeB and Fe₂B, and several invariant reactions. The solubility of boron in solid iron is very low.

Stable Phases

The primary stable phases in the iron-boron system include:

- Liquid (L): The molten phase of the iron-boron alloy.
- δ -Ferrite (δ -Fe): A body-centered cubic (BCC) solid solution of boron in iron, stable at high temperatures.
- γ -Austenite (γ -Fe): A face-centered cubic (FCC) solid solution of boron in iron. Boron has a low solubility in austenite.
- α -Ferrite (α -Fe): A body-centered cubic (BCC) solid solution of boron in iron, stable at lower temperatures. The solubility of boron in α -ferrite is extremely limited.
- Iron Monoboride (FeB): A hard and brittle intermetallic compound. It possesses an orthorhombic crystal structure (space group Pnma).[1][2][3] In this structure, boron atoms form zig-zag chains.[1][2][3]
- Di-iron Boride (Fe₂B): Another hard intermetallic compound, which is generally tougher than FeB. Fe₂B has a tetragonal crystal structure (space group I4/mcm) and contains isolated boron atoms.[1][2][3][4]
- (β -B): The rhombohedral phase of pure boron.

A metastable phase, Fe₃B, can also form under non-equilibrium conditions, such as rapid solidification.

Invariant Reactions

The invariant reactions in the Fe-B system, where three phases are in equilibrium, are critical points in the phase diagram. These reactions occur at a constant temperature and specific compositions.

Reaction Type	Temperature (°C)	Liquid Composition (at. % B)	Solid Phases Involved
Peritectic	1392	~8	δ-Fe, γ-Fe
Eutectic	1174	17	γ-Fe, Fe ₂ B
Peritectic	1389	33.5	L, FeB, Fe ₂ B
Eutectic	1645	62	L, FeB, (β-B)
Eutectoid	915	~0.02	γ-Fe, α-Fe, Fe ₂ B

Note: The exact temperatures and compositions can vary slightly between different assessments of the phase diagram.

Quantitative Data Summary

The following tables summarize the key quantitative data for the iron-boron binary system.

Table 1: Invariant Reactions in the Fe-B System

Reaction	Temperature (°C)	Composition (wt. % B)	Phases in Equilibrium
L + δ-Fe ↔ γ-Fe	1392	~1.7	Liquid, δ-Ferrite, γ-Austenite
L ↔ γ-Fe + Fe ₂ B	1174	3.8	Liquid, γ-Austenite, Fe ₂ B
L + FeB ↔ Fe ₂ B	1389	8.8	Liquid, FeB, Fe ₂ B
L ↔ FeB + (β-B)	1645	24	Liquid, FeB, Boron
γ-Fe ↔ α-Fe + Fe ₂ B	915	< 0.1	γ-Austenite, α-Ferrite, Fe ₂ B

Table 2: Crystallographic Data of Stable Iron Borides

Phase	Formula	Crystal System	Space Group	Pearson Symbol
Iron Monoboride	FeB	Orthorhombic	Pnma	oP8
Di-iron Boride	Fe ₂ B	Tetragonal	I4/mcm	tI12

Experimental Protocols for Phase Diagram Determination

The determination of a phase diagram like that of the Fe-B system involves a combination of experimental techniques to identify phase boundaries and the structures of the phases present.

Sample Preparation

- Alloy Synthesis: A series of alloys with varying compositions across the Fe-B system are prepared. High-purity iron and boron are used as starting materials. Arc melting or induction melting under an inert atmosphere (e.g., argon) is typically employed to prevent oxidation.
- Homogenization: The as-cast alloys are subjected to a high-temperature annealing process (homogenization) to eliminate compositional segregation that occurs during solidification. This is done at a temperature below the solidus for an extended period.
- Quenching: After homogenization, samples are quenched in water, oil, or brine to retain the high-temperature phase equilibria at room temperature for subsequent analysis.

Thermal Analysis

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are primary techniques for determining the temperatures of phase transformations.

- Principle: These methods detect the heat absorbed (endothermic) or released (exothermic) during phase transitions as a sample is heated or cooled at a controlled rate.
- Procedure:

- A small, representative sample of a homogenized alloy is placed in a crucible (e.g., alumina).
- The sample is heated and cooled in a controlled atmosphere (e.g., argon) at a constant rate (e.g., 5-20 °C/min).
- The temperature difference between the sample and a reference material (for DTA) or the heat flow difference (for DSC) is recorded as a function of temperature.
- The onset of peaks in the DTA/DSC curve indicates the temperature of a phase transition (e.g., solidus, liquidus, eutectic, peritectic, eutectoid).

X-ray Diffraction (XRD)

XRD is used to identify the crystal structures of the phases present in the alloys at room temperature.

- Principle: A beam of X-rays is directed at a powdered or solid sample. The diffraction pattern produced is characteristic of the crystal structure of the material.
- Procedure:
 - Quenched samples are prepared for XRD analysis, often by grinding into a fine powder.
 - The sample is placed in a diffractometer, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
 - The resulting diffraction pattern is compared with standard diffraction databases to identify the phases present.
 - XRD can also be used to determine lattice parameters and solid solubility limits.

Metallography

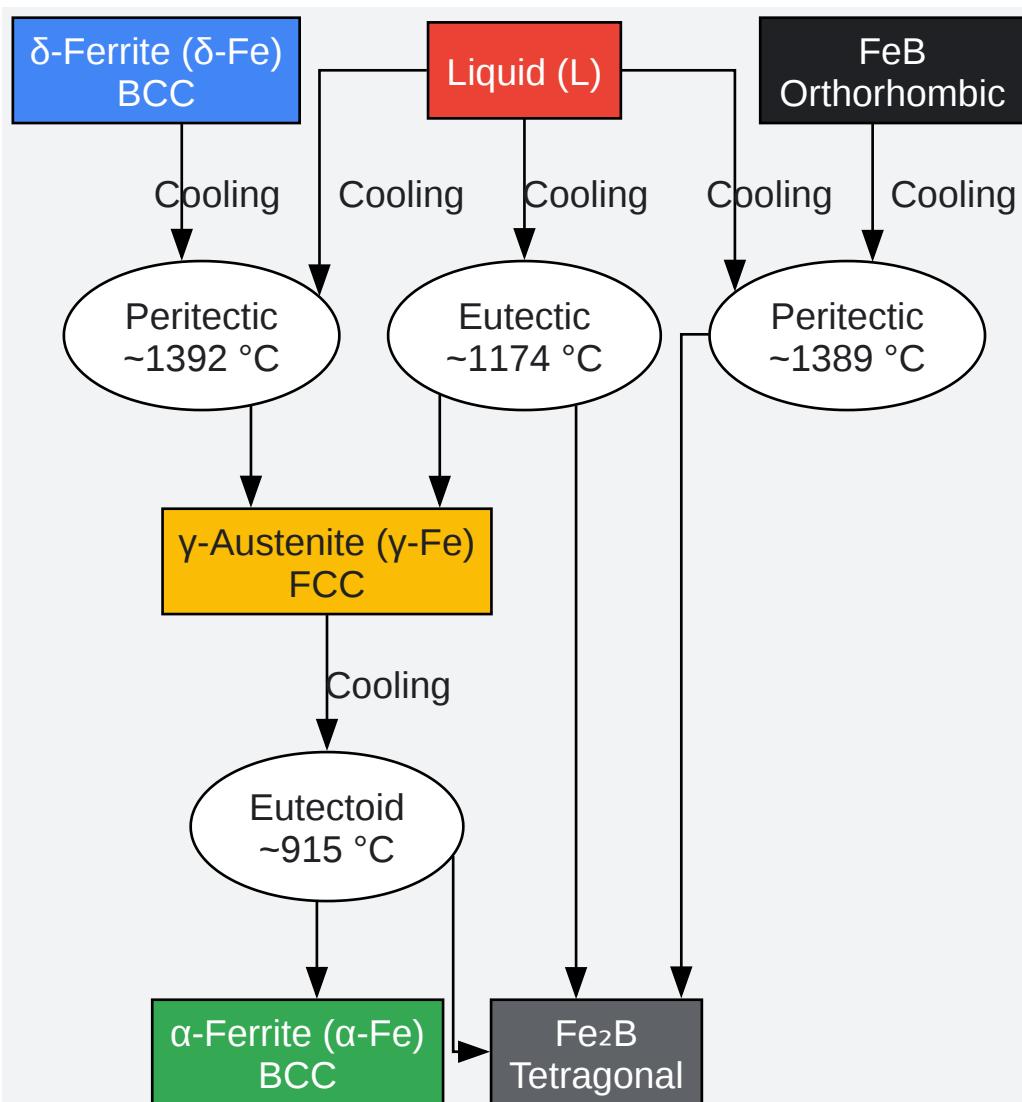
Metallography involves the microscopic examination of the microstructure of the alloys.

- Sample Preparation:

- Quenched samples are sectioned, mounted in a polymer resin, and ground with successively finer abrasive papers.
- The ground samples are then polished with fine diamond or alumina suspensions to achieve a mirror-like surface.
- The polished surface is etched with a chemical solution (e.g., nital - a solution of nitric acid in ethanol) to reveal the microstructure by selectively corroding different phases or grain boundaries.
- Microscopic Examination:
 - The etched samples are examined using optical microscopy and Scanning Electron Microscopy (SEM).
 - The different phases can be distinguished by their morphology, color, and relief.
 - SEM, often equipped with Energy Dispersive X-ray Spectroscopy (EDS) or Wavelength Dispersive X-ray Spectroscopy (WDS), is used for higher magnification imaging and to determine the chemical composition of the individual phases.

Visualization of the Fe-B Phase Diagram Logic

The following diagram illustrates the logical relationship between the main phases and invariant reactions in the iron-rich side of the Fe-B binary system.



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Fe-B Phase Transformation Pathways

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